molecular formula C7H16N2O B13283290 2-Amino-5-methylhexanamide

2-Amino-5-methylhexanamide

Cat. No.: B13283290
M. Wt: 144.21 g/mol
InChI Key: INYCBYBXYUVQCZ-UHFFFAOYSA-N
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Description

2-Amino-5-methylhexanamide ( 879124-95-5) is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol . As a building block in organic synthesis and medicinal chemistry, its structure features both a primary amine and an amide functional group, making it a valuable intermediate for the preparation of more complex molecules, such as through the formation of Schiff bases which are known to possess significant antioxidant and other pharmacological activities . Researchers can utilize this compound in the development of potential bioactive agents. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to contact the supplier for detailed specifications, availability, and comprehensive handling instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

2-amino-5-methylhexanamide

InChI

InChI=1S/C7H16N2O/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H2,9,10)

InChI Key

INYCBYBXYUVQCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C(=O)N)N

Origin of Product

United States

Reaction Mechanisms and Transformational Chemistry of 2 Amino 5 Methylhexanamide

Nucleophilic Acyl Substitution Reactions of the Amide Moiety

The amide group in 2-Amino-5-methylhexanamide is generally stable and less reactive than other carboxylic acid derivatives due to the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group. However, under specific conditions, it can undergo nucleophilic acyl substitution reactions.

Hydrolysis Pathways of Amides

Amide hydrolysis involves the cleavage of the carbon-nitrogen bond, leading to a carboxylic acid and ammonia (B1221849). This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., HCl, H₂SO₄) and heat, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of ammonia (which is protonated to form an ammonium (B1175870) ion in the acidic medium) yield the corresponding carboxylic acid, 2-amino-5-methylhexanoic acid (leucine).

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions (e.g., NaOH, KOH) and heat, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step. This forms a tetrahedral intermediate. The departure of the amide ion (NH₂⁻), a very strong base, is facilitated by the protonation by water, releasing ammonia and forming the carboxylate salt of 2-amino-5-methylhexanoic acid. A final acidification step is required to obtain the neutral carboxylic acid.

Reaction Reagents/Conditions Reactant Product
Acid-Catalyzed HydrolysisH₃O⁺, HeatThis compound2-Amino-5-methylhexanoic acid, Ammonium ion (NH₄⁺)
Base-Catalyzed Hydrolysis1. NaOH, Heat 2. H₃O⁺This compound2-Amino-5-methylhexanoic acid, Ammonia (NH₃)

Transamidation Reactions

Transamidation is the conversion of one amide into another by reaction with an amine. wikipedia.org This reaction is generally challenging due to the low reactivity of the starting amide. wikipedia.org For primary amides like this compound, the exchange of the -NH₂ group with a different amine (R-NH₂ or R₂NH) typically requires catalysts, such as Lewis acids or certain metal complexes, and often high temperatures. wikipedia.orgnih.gov The reaction proceeds by the nucleophilic attack of an incoming amine on the carbonyl carbon of the amide, leading to the displacement of ammonia. nih.gov The use of organocatalysts like L-proline or metal salts such as those of iron(III) can facilitate this transformation under milder conditions. nih.govorganic-chemistry.org This process is relevant in peptide synthesis and the modification of amino acid derivatives. wikipedia.orgthecontentauthority.com

Reaction Type Reactants Catalyst/Conditions General Product
TransamidationThis compound, Primary or Secondary Amine (RNH₂ or R₂NH)Lewis Acid, Metal Catalyst, or Organocatalyst; HeatN-substituted this compound, Ammonia

Reactivity of the Primary Amine Functionality

The primary α-amino group in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This functionality is the site of several important chemical transformations.

Alkylation Reactions (e.g., SN2 mechanisms)

The primary amine can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) in a bimolecular nucleophilic substitution (Sₙ2) reaction. The nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This initial alkylation yields a secondary amine. A significant challenge in this reaction is over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts. monash.edu

Reaction Stage Reactants Mechanism Product
Mono-alkylationThis compound, Alkyl Halide (R-X)Sₙ2N-alkyl-2-amino-5-methylhexanamide (Secondary Amine)
Di-alkylationN-alkyl-2-amino-5-methylhexanamide, Alkyl Halide (R-X)Sₙ2N,N-dialkyl-2-amino-5-methylhexanamide (Tertiary Amine)
Tri-alkylationN,N-dialkyl-2-amino-5-methylhexanamide, Alkyl Halide (R-X)Sₙ2Quaternary Ammonium Salt

Acylation Reactions

Acylation of the primary amine involves the reaction with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), to form a new amide bond. pearson.com This reaction is typically rapid and efficient. ias.ac.in The nucleophilic amino group attacks the electrophilic carbonyl carbon of the acylating agent. pearson.com In the case of an acid chloride, this is followed by the elimination of a chloride ion, usually in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl produced. pearson.comias.ac.in This reaction is fundamental for creating peptide bonds and for the synthesis of various N-acyl amino acid derivatives. organic-chemistry.org

Acylating Agent Reactants Conditions Product
Acid Chloride (e.g., Acetyl Chloride)This compound, RCOClBase (e.g., Pyridine)N-acyl-2-amino-5-methylhexanamide
Acid Anhydride (e.g., Acetic Anhydride)This compound, (RCO)₂OWeakly basicN-acyl-2-amino-5-methylhexanamide

Schiff Base Formation with Carbonyl Compounds

Primary amines react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. libretexts.org The reaction is typically reversible and may be catalyzed by either acid or base. The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. libretexts.org This intermediate then undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the imine. libretexts.org The formation of Schiff bases is a crucial reaction in both organic synthesis and biological systems. nih.gov

Carbonyl Compound Reactants Conditions Product Type
Aldehyde (R'-CHO)This compound, AldehydeMild acid or baseSchiff Base (Aldimine)
Ketone (R'₂CO)This compound, KetoneMild acid or baseSchiff Base (Ketimine)

Reductive Amination

Reductive amination, or reductive alkylation, is a powerful method for forming carbon-nitrogen bonds by converting a carbonyl group to an amine. wikipedia.org In the context of this compound, the primary amino group serves as the nucleophile, reacting with aldehydes or ketones to yield N-substituted derivatives.

The reaction proceeds in two main stages. First, the nucleophilic amine attacks the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then reversibly dehydrates to form an imine (or a protonated iminium ion under acidic conditions). The equilibrium is typically shifted towards the imine by removing water or by using reaction conditions that favor its formation.

In the second stage, the imine intermediate is reduced to a secondary amine. This can be achieved through a direct, one-pot procedure where the reducing agent is present from the start, or an indirect method where the imine is formed first and then reduced. wikipedia.org For direct reductive amination, specific reducing agents are required that are more reactive towards the protonated imine than the starting carbonyl compound.

A variety of reducing agents can be employed for this transformation, each with its own advantages regarding reactivity, selectivity, and reaction conditions.

Table 1: Common Reducing Agents for Reductive Amination

Reducing Agent Typical Solvents Key Characteristics
Sodium triacetoxyborohydride (B8407120) (STAB) Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) Mild and selective; sensitive to water. commonorganicchemistry.com
Sodium cyanoborohydride (NaBH₃CN) Methanol (MeOH) Tolerant of water and moderately acidic conditions; toxic cyanide byproduct. commonorganicchemistry.com
Sodium borohydride (B1222165) (NaBH₄) Methanol (MeOH), Ethanol (EtOH) Can also reduce the starting aldehyde/ketone; typically added after imine formation. commonorganicchemistry.comorganic-chemistry.org
α-Picoline-borane Methanol (MeOH), Water (H₂O), or neat Mild and efficient; can be used in aqueous or solvent-free conditions.

The reaction of this compound with a generic aldehyde (R-CHO) would thus produce an N-alkylated-2-amino-5-methylhexanamide. This method is highly versatile for introducing a wide range of substituents onto the nitrogen atom.

Transformations Involving the α-Carbon and Side Chain

Reactions at the α-Chiral Center

The α-carbon of this compound, being adjacent to the amide carbonyl group, possesses a degree of acidity. The hydrogen atom attached to this chiral center can be abstracted by a strong base to form a resonance-stabilized enolate intermediate. sketchy.com

This enolization process has significant stereochemical implications. The formation of the planar enolate leads to the loss of chirality at the α-carbon. idc-online.com If the enolate is subsequently protonated, it can result in a racemic mixture of the starting material, effectively causing racemization. sketchy.comidc-online.com

While the α-carbon of amides is less acidic than that of ketones or aldehydes, reactions are still possible. The nucleophilic enolate can react with various electrophiles, allowing for alkylation or other functionalizations at this position. wikipedia.org However, these reactions are often complicated by the presence of the two other acidic protons on the primary amine and amide groups. For selective α-functionalization, protection of the N-terminal amine and the amide N-H is typically required.

Table 2: Potential Reactions at the α-Carbon

Reaction Type Reagents Expected Outcome Considerations
Racemization Strong acid or base (e.g., NaOH, H₃O⁺) Loss of stereochemical integrity, forming a mixture of (R) and (S) enantiomers. idc-online.com Occurs via enol or enolate formation. idc-online.com

Functionalization of the Methylhexanamide Carbon Skeleton

The isobutyl side chain of this compound offers sites for further chemical modification. The tertiary carbon atom is a potential target for functionalization, for instance, through free-radical reactions.

A common method for introducing functionality onto an alkane-like side chain is free-radical halogenation. Using reagents such as N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or UV light), a bromine atom can be selectively introduced at the tertiary carbon, which is the most stable radical position.

Once halogenated, the side chain can undergo various nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups, including hydroxyl, cyano, or alkoxy groups. This two-step sequence provides a versatile route to modify the hydrophobic side chain of the molecule.

Oxidative and Reductive Transformations of this compound

Oxidative Transformations

The oxidation of this compound can occur at several positions. The primary amine can be oxidized to various functional groups, such as hydroxylamines or imines, depending on the oxidizing agent used. More vigorous oxidation can lead to cleavage of the C-N bond.

Furthermore, studies on the parent amino acid, L-leucine, have shown that its metabolism involves oxidation. nih.gov The oxidation of L-leucine can be initiated by hydroxyl radicals (HO•), a process that can be enhanced by the presence of transition metal ions like iron and copper through Fenton-like reactions. nih.govresearchgate.net This reaction primarily occurs via hydrogen atom transfer from the C-H bonds. nih.gov A similar radical-based oxidation could be expected for the amide derivative, potentially leading to hydroxylation of the side chain or degradation of the molecule.

Reductive Transformations

The amide functional group in this compound is susceptible to reduction. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the primary amide to a primary amine. This transformation would convert this compound into (S)-5-methylhexane-1,2-diamine.

Other methods for the reduction of the related α-amino acids to 1,2-amino alcohols have been developed, often involving activation of the carboxylic acid followed by reduction with sodium borohydride. researchgate.net While directly applied to the amide, a powerful hydride source is generally necessary.

Table 3: Reduction of the Amide Group

Reagent Product Typical Conditions
Lithium Aluminum Hydride (LiAlH₄) (S)-5-methylhexane-1,2-diamine 1. LiAlH₄ in an ether solvent (e.g., THF, diethyl ether) 2. Aqueous workup

Rearrangement Reactions Involving the Amide Structure

The primary amide structure of this compound makes it a suitable substrate for rearrangement reactions, most notably the Hofmann rearrangement. This reaction converts a primary amide into a primary amine with one fewer carbon atom. youtube.com

The mechanism involves the treatment of the amide with bromine (Br₂) and a strong base like sodium hydroxide (NaOH). youtube.com This initially forms an N-bromoamide intermediate, which is then deprotonated to form an anion. The subsequent step is a concerted rearrangement where the alkyl group attached to the carbonyl carbon migrates to the nitrogen atom, displacing the bromide ion. This migration occurs with retention of the migrating group's stereochemistry. youtube.com

The product of this rearrangement is an isocyanate intermediate. This versatile intermediate is not typically isolated but is trapped in situ. Reaction with water leads to hydrolysis and decarboxylation, yielding the final primary amine. If the reaction is performed in an alcohol solvent, a carbamate (B1207046) is formed. youtube.com

Applying the Hofmann rearrangement to this compound would result in the formation of (S)-4-methyl-1,2-diaminopentane after hydrolysis of the isocyanate. This reaction provides a pathway for skeletal modification and degradation.

Synthesis and Characterization of 2 Amino 5 Methylhexanamide Derivatives

Amide Derivatives Modified at the Nitrogen Atom

Modifications at the amide nitrogen of 2-Amino-5-methylhexanamide can yield N-substituted, N,N-disubstituted, and specialized Weinreb amide analogs. These transformations alter the properties of the amide group, influencing its reactivity and potential applications in further chemical synthesis.

N-Substituted Amides (e.g., N-methyl, N-hydroxyhexanamides)

The synthesis of N-substituted amides, such as N-methyl or N-hydroxy derivatives, typically involves the alkylation or hydroxylation of a precursor. For instance, N-alkylation of amino acids is a common strategy in peptide and medicinal chemistry to enhance properties like bioavailability. monash.edu A general approach involves protecting the α-amino group of the parent amino acid (leucine), followed by methylation of the amide nitrogen, and subsequent deprotection.

One established method for N-methylation of amino acid derivatives uses sodium hydride and methyl iodide. monash.edu While specific examples for this compound are not detailed in available literature, the synthesis of L-tert-leucine-N-methylamide has been achieved by converting N-carboxy-t-leucine anhydride (B1165640) with methylamine (B109427) in a water/methanol mixture. google.com This suggests a viable pathway for producing N-methyl-2-amino-5-methylhexanamide.

N-hydroxy amides can be prepared through various synthetic routes, often involving the reaction of an activated carboxylic acid derivative with a hydroxylamine (B1172632). For example, the reaction of an N-hydroxy-succinimide ester with hydroxylamine under basic conditions can yield a hydroxamic acid. mdpi.com

N,N-Disubstituted Amides

The creation of N,N-disubstituted amides from a primary amide like this compound requires more specific synthetic strategies. General methods for synthesizing N,N-disubstituted 2-amino amides often start from the corresponding N-substituted α-amino acids. nih.gov These methods may involve activating the carboxylic acid and then reacting it with a disubstituted amine. Research on related heterocyclic systems, such as N,N-disubstituted 2-amino-5-acylthiophenes and 2-amino-5-acylthiazoles, demonstrates the synthesis of complex N,N-disubstituted structures from various starting materials. researchgate.net

Weinreb Amide Analogs

Weinreb amides, which are N-methoxy-N-methylamides, are valuable intermediates in organic synthesis because they react with organometallic reagents to produce ketones or with reducing agents to yield aldehydes, avoiding over-addition. wikipedia.org The synthesis of a Weinreb amide analog of this compound would typically start from N-protected leucine.

The general preparation involves coupling an activated carboxylic acid, such as an acid chloride, with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. wikipedia.orgmychemblog.com Alternatively, esters can be converted to Weinreb amides using reagents like trimethylaluminum. orientjchem.org A variety of peptide coupling agents can also facilitate the formation of Weinreb amides from N-protected amino acids. wikipedia.orgresearchgate.net The resulting N-protected α-amino Weinreb amide serves as a stable intermediate that can be deprotected and used in subsequent reactions. nih.gov

Derivatives Modified at the α-Amino Group

The α-amino group of this compound is a primary amine, making it a key site for modifications such as acylation to form N-acetylated derivatives or condensation with carbonyl compounds to create Schiff bases.

Acylated Amino Derivatives (e.g., N-acetylated)

N-acetylation of the α-amino group is a common modification. The synthesis of N-acetyl-L-leucine, a closely related compound, is well-documented and typically involves the reaction of L-leucine with acetic anhydride. google.comisef.net This reaction can be performed under basic conditions, for example, by using sodium hydroxide (B78521). newdrugapprovals.org The process involves the acylation of the amine function by acetic anhydride. google.com Similar principles would apply to the N-acetylation of this compound, where the primary α-amino group would react with an acylating agent like acetic anhydride to yield the corresponding N-acetyl derivative.

PrecursorReagentProductTypical YieldReference
L-LeucineAcetic Anhydride, NaOHN-Acetyl-L-leucine70-80% newdrugapprovals.org
L-LeucineAcetic AnhydrideN-Acetyl-D,L-leucine70% google.com

Schiff Base Derivatives

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. wjpsonline.comnih.gov This reaction is reversible and often catalyzed by acid or base. wjpsonline.com The α-amino group of this compound can react with various aromatic or aliphatic aldehydes to form the corresponding Schiff base derivatives.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming an unstable carbinolamine intermediate. wjpsonline.comyoutube.com This intermediate then dehydrates to form the stable C=N double bond of the imine. oxfordsciencetrove.com To drive the reaction to completion, water is often removed from the reaction mixture. wjpsonline.com Studies on other 2-amino compounds, such as 2-amino-5-methylphenol (B193566) and 2-amino-5-methylthiazole, demonstrate the successful synthesis of a wide array of Schiff bases by reacting them with various substituted aldehydes. globalresearchonline.netnih.gov

Amine ReactantAldehyde ReactantSolventConditionsProduct Type
Primary AmineAromatic AldehydeMethanolRefluxAromatic Schiff Base dergipark.org.tr
Primary AmineAliphatic AldehydeWaterStirring, Ambient Temp.Aliphatic Schiff Base wjpsonline.com

Heterocyclic Derivatives Incorporating the this compound Scaffold

The structural framework of this compound, featuring a primary amine and an amide group, serves as a versatile starting point for the construction of various heterocyclic systems. These transformations leverage the distinct reactivity of the amino and amide functionalities to build thiazole (B1198619), oxadiazole, thiadiazole, pyrazine, and pyridine (B92270) rings.

Thiazole Derivatives from Amino Amides

The synthesis of 2-aminothiazole (B372263) derivatives is a well-established field in heterocyclic chemistry, with the Hantzsch thiazole synthesis being a primary and classical method. This reaction involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com For precursors like this compound, the critical step is the conversion of the amide or amine functionality into a thiourea (B124793) derivative.

The primary amine of the this compound scaffold can be reacted with an acyl chloride to form an amide, which is subsequently treated with a thionating agent like Lawesson's reagent to yield the corresponding thioamide. Alternatively, the amino group can react with an isothiocyanate to form a thiourea. This thiourea intermediate can then undergo cyclocondensation with an α-haloketone, such as 2-bromoacetophenone, to yield the desired 2-aminothiazole derivative. chemhelpasap.comnih.gov Microwave-assisted Hantzsch reactions have been shown to improve yields and reduce reaction times compared to conventional heating. nih.gov

Characterization of Thiazole Derivatives: The resulting thiazole derivatives are typically characterized using a suite of spectroscopic methods.

Infrared (IR) Spectroscopy: Shows characteristic peaks for N-H stretching of the amino group, C=N stretching within the thiazole ring, and C-S bond vibrations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectra would confirm the presence of protons on the thiazole ring and the retained 5-methylhexyl side chain. 13C NMR would show characteristic shifts for the carbon atoms within the thiazole ring, including the C-S and C=N carbons. nih.gov

Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the successful condensation and cyclization. nih.gov

Table 1: Synthesis of Thiazole Derivatives from Amino Amide Precursors
ReactionPrecursor from this compoundKey ReagentsProductReferences
Hantzsch Thiazole SynthesisThiourea derivativeα-Haloketone, Base2-Amino-thiazole derivative chemhelpasap.comnih.gov

Oxadiazole and Thiadiazole Derivatives

The synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles often proceeds through the cyclization of semicarbazone or thiosemicarbazone intermediates, respectively. acs.orgsbq.org.br These intermediates are typically formed by the condensation of an aldehyde with semicarbazide (B1199961) or thiosemicarbazide (B42300). tandfonline.comorganic-chemistry.org

For a this compound-based synthesis, the primary amino group can be converted into a semicarbazide or thiosemicarbazide. This derivative can then be reacted with a suitable aldehyde to form the corresponding semicarbazone or thiosemicarbazone. The subsequent and final step is an oxidative cyclization to form the heterocyclic ring. acs.org Iodine has been effectively used as a transition-metal-free oxidizing agent for this C-O or C-S bond formation, providing an efficient and scalable method. acs.orgorganic-chemistry.orgnih.gov Alternative reagents for the cyclization of thiosemicarbazide intermediates include p-toluenesulfonyl chloride (p-TsCl) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), which can selectively lead to either thiadiazoles or oxadiazoles (B1248032) depending on the reaction conditions. acs.orgorganic-chemistry.org

Table 2: Synthesis of Oxadiazole and Thiadiazole Derivatives
Target HeterocycleKey IntermediateCyclization ReagentGeneral MethodReferences
2-Amino-1,3,4-oxadiazoleSemicarbazoneIodine (I2), NBS, EDCIOxidative C-O bond formation tandfonline.comorganic-chemistry.orgacs.org
2-Amino-1,3,4-thiadiazoleThiosemicarbazoneIodine (I2), p-TsClOxidative C-S bond formation acs.orgsbq.org.bracs.org

Pyrazine and Pyridine Analogs Synthesized from Amide Precursors

Pyrazine Derivatives: The most direct and classical route for preparing pyrazines involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, followed by oxidation of the resulting dihydropyrazine (B8608421) intermediate. tandfonline.comresearchgate.net Another established method is the self-condensation of α-amino carbonyl compounds. researchgate.net A biomimetic approach involves the dimerization of α-amino aldehydes, which can be generated from amino acids. rsc.org To incorporate the this compound scaffold, the α-amino amide could theoretically be converted into an α-amino aldehyde or an equivalent precursor. For instance, the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound can produce hydroxypyrazines. google.com Furthermore, dehydrogenative coupling of 2-amino alcohols, which could be conceptually derived from the parent amino acid, is another route to symmetrically substituted pyrazines. nih.govacs.org

Pyridine Derivatives: Synthesizing pyridines from amide precursors is less direct but achievable through specific activation methods. One advanced strategy involves the activation of N-vinyl or N-aryl amides with trifluoromethanesulfonic anhydride (triflic anhydride). nih.govorganic-chemistry.org The activated amide intermediate can then undergo annulation with an alkyne or another π-nucleophile to construct the pyridine ring. nih.gov To apply this to this compound, the primary amide would first need to be converted into a suitable N-vinyl amide. This multi-step conversion highlights a potential, though complex, pathway to pyridine analogs.

Table 3: Synthetic Approaches to Pyrazine and Pyridine Analogs
HeterocyclePrecursor TypeGeneral ReactionReferences
Pyrazineα-Amino aldehyde or α-Amino amideDimerization or condensation with a 1,2-dicarbonyl rsc.orggoogle.com
PyridineN-Vinyl amideActivation with Tf2O followed by annulation with a π-nucleophile nih.govorganic-chemistry.org

Oligomeric and Polymeric Derivatives (Conceptual)

The bifunctional nature of this compound, possessing both an amino and an amide group, presents a conceptual basis for its use as a monomer in polymerization reactions to form polyamides or poly(amino acid)-like structures.

Polyamide Formation: Polyamides are polymers linked by amide bonds. wikipedia.org They can be synthesized through the step-growth polymerization of monomers containing amine and carboxylic acid (or acyl chloride) functionalities. savemyexams.com While this compound contains an amide and an amine, direct polymerization is not straightforward. A conceptual pathway would involve the hydrolysis of the amide group to the corresponding carboxylic acid, yielding 2-amino-5-methylhexanoic acid. This α-amino acid could then undergo self-condensation polymerization to form a polyamide. Such polymerizations can be facilitated by activating agents or conducted at high temperatures to drive off water. The resulting polymer would feature repeating units of the amino acid linked by newly formed amide (peptide) bonds. nih.gov Solid-phase synthesis is another powerful technique for creating sequence-specific polyamides from amino acid building blocks. acs.org

Poly(amino acid) Synthesis: A more common and controlled method for producing poly(amino acids) is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). researchgate.netsigmaaldrich.comnih.govfrontiersin.org This approach would require the conversion of the parent amino acid (2-amino-5-methylhexanoic acid) into its corresponding NCA monomer. The NCA monomer can then be polymerized using various initiators, such as primary amines, to yield well-defined polypeptides with controlled molecular weights. researchgate.netsigmaaldrich.com This method allows for the creation of both homopolymers and block copolymers, offering versatility in polymer architecture. sigmaaldrich.comcd-bioparticles.net

Table 4: Conceptual Polymerization of this compound
Polymer TypeRequired MonomerPolymerization MethodKey FeaturesReferences
Polyamide2-Amino-5-methylhexanoic acidSelf-condensation (step-growth)Formation of peptide bonds between monomers. wikipedia.orgnih.gov
Poly(amino acid)N-carboxyanhydride (NCA) of 2-amino-5-methylhexanoic acidRing-Opening Polymerization (ROP)Allows for controlled molecular weight and architecture. researchgate.netsigmaaldrich.comnih.gov

Computational Chemistry and Theoretical Investigations of 2 Amino 5 Methylhexanamide

Molecular Modeling and Conformational Analysis

Molecular modeling of 2-Amino-5-methylhexanamide would involve the creation of a three-dimensional representation of the molecule to predict its most stable spatial arrangements, known as conformers. This process is crucial as the conformation of a molecule often dictates its physical properties and biological activity.

Conformational analysis is the study of the energy changes a molecule undergoes as its constituent groups rotate around single bonds scribd.com. For this compound, this would involve mapping the potential energy surface as a function of the dihedral angles along its flexible carbon backbone. The primary goal is to identify the low-energy conformers, which are the most likely to exist under given conditions. Techniques such as molecular mechanics (MM) force fields would be employed to calculate the potential energy of different conformations, considering factors like bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions.

Table 1: Illustrative Conformational Analysis Data for this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific studies on this compound are not available.)

Dihedral Angle (N-Cα-Cβ-Cγ) Relative Energy (kcal/mol) Population (%)
60° (gauche) 0.5 30
180° (anti) 0.0 50

This analysis would reveal the preferred orientations of the amino and amide groups relative to the isobutyl side chain, which is fundamental to understanding its interactions with other molecules.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, provide a more detailed description of the electronic structure of this compound researchgate.netscitechdaily.com. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule.

Such calculations can yield a wealth of information, including:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. A small HOMO-LUMO gap typically indicates higher reactivity.

Electron Density Distribution: This reveals the electron-rich and electron-deficient regions of the molecule, which are key to predicting sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential that govern intermolecular interactions.

Table 2: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations (Note: This data is for illustrative purposes only.)

Property Calculated Value
HOMO Energy -6.2 eV
LUMO Energy 1.5 eV
HOMO-LUMO Gap 7.7 eV

These electronic properties are fundamental to predicting the chemical behavior and potential biological activity of this compound.

Reaction Pathway and Mechanism Simulations

For instance, the synthesis of this compound could be modeled to understand the step-by-step process of its formation. This would involve calculating the energies of reactants, products, and all transient species along the reaction coordinate. Such simulations are invaluable for optimizing reaction conditions and understanding the factors that control reaction rates and yields. While specific simulations for this molecule's synthesis are not readily found, the principles of using computational methods to elucidate reaction mechanisms are well-established usra.edu.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations are highly effective in predicting various spectroscopic properties of molecules. These theoretical predictions can be compared with experimental data to validate both the computational model and the experimental structural assignment.

Infrared (IR) and Raman Spectroscopy: Calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. This allows for the assignment of experimental peaks to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can predict the chemical shifts of NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁵N) in this compound. These predictions are highly sensitive to the molecular conformation and electronic environment.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet and visible light.

Table 3: Exemplary Predicted vs. Experimental Spectroscopic Data (Note: This table illustrates the concept; no specific data for this compound is available.)

Spectroscopic Data Predicted Value Experimental Value
C=O Stretch (IR) 1680 cm⁻¹ 1675 cm⁻¹
α-Proton (¹H NMR) 3.5 ppm 3.4 ppm

The close agreement between predicted and experimental spectra would provide strong evidence for the determined structure and conformation of the molecule.

Molecular Dynamics Simulations (Conceptual)

Molecular dynamics (MD) simulations could provide a conceptual understanding of the dynamic behavior of this compound in a biological or chemical system, such as in an aqueous solution nih.gov. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

An MD simulation of this compound in water would reveal:

Solvation Structure: How water molecules arrange themselves around the solute molecule, forming a hydration shell.

Conformational Dynamics: The transitions between different stable conformations of the molecule over time.

Intermolecular Interactions: The nature and lifetime of hydrogen bonds and other non-covalent interactions between this compound and surrounding water molecules.

These simulations are computationally intensive but offer unparalleled insight into the behavior of molecules in their native environments, bridging the gap between static molecular models and dynamic reality.

Applications of 2 Amino 5 Methylhexanamide As a Synthetic Intermediate

Role in the Construction of Complex Organic Molecules

The structural features of 2-Amino-5-methylhexanamide make it a promising candidate for the synthesis of intricate organic structures. α-Amino amides are recognized as important subunits in a variety of biologically active compounds and have been utilized as building blocks in the synthesis of diverse heterocycles and as ligands for metal catalysts. nih.gov The primary amine can act as a nucleophile or be transformed into other functional groups, while the amide moiety can participate in various coupling reactions or be hydrolyzed.

The general utility of related α-amino acid derivatives in carbon-carbon bond formation highlights the potential of this compound. For instance, methods for the α-arylation of imino amides provide a route to α-functionalized glycine (B1666218) derivatives, suggesting that similar strategies could be applied to this compound to introduce aryl groups at the α-position. organic-chemistry.org Furthermore, transition metal-catalyzed cross-coupling reactions using α-haloamides as electrophiles are a powerful tool for creating enantiopure α-chiral amides, indicating a pathway where this compound could be halogenated and subsequently used in such coupling reactions. nih.gov

Utility in Amino Acid and Peptide Chemistry Research (Conceptual, given the α-amino amide structure)

Conceptually, this compound can be viewed as a modified amino acid and thus has potential applications in peptide chemistry. Peptides are synthesized by forming amide (peptide) bonds between the carboxyl group of one amino acid and the amino group of another. wikipedia.orglibretexts.org In this context, this compound could serve as a C-terminal capping agent in peptide synthesis. The primary amine of this compound could form a peptide bond with the activated carboxyl group of a preceding amino acid in a growing peptide chain.

The synthesis of peptides often requires the use of protecting groups to prevent unwanted side reactions. peptide.comlibretexts.org The amino group of this compound would need to be coupled with an N-protected amino acid. Following the coupling reaction, the resulting peptide would terminate in the 5-methylhexanamide (B12922243) moiety. This could be a strategy to create peptide amides, which are known to have different biological activities and stabilities compared to their corresponding carboxylic acids. Solid-phase peptide synthesis (SPPS) is a common technique for creating peptides, and it is conceivable that this compound could be incorporated into such a workflow to generate C-terminally modified peptides. google.com

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a critical class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities. nih.govnih.gov The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic systems. The primary amine and the amide nitrogen can both participate in cyclization reactions.

For example, intramolecular cyclization of amine derivatives bearing appropriate reactive groups is a common strategy for the synthesis of nitrogen-containing heterocycles. beilstein-journals.org By introducing an electrophilic center elsewhere in the molecule, the amino group of this compound could act as an intramolecular nucleophile to form a cyclic structure. Additionally, amides themselves can be activated to participate in cyclization reactions. For instance, the annulation of an amide tethered with an alkyne moiety at the α-carbon can be used to construct functionalized dihydropyridinone rings. nih.gov This suggests that derivatization of the α-carbon of this compound could open pathways to various heterocyclic cores. The synthesis of heterocycles such as imidazolidines and imidazolidinones from aziridines and imines or isocyanates highlights the versatility of amino compounds in constructing five-membered rings. nih.gov

Q & A

Q. What are the established synthetic routes for 2-Amino-5-methylhexanamide, and how do their efficiency metrics compare?

  • Methodological Answer : Common synthetic routes include catalytic hydrogenation of nitriles or reductive amination of ketones. For example, catalytic hydrogenation of 5-methylhex-5-enenitrile with a palladium catalyst (1–5% Pd/C) under H₂ pressure (1–3 atm) yields this compound with reported yields of 65–80% . Efficiency metrics should compare reaction time, purity (HPLC ≥95%), and scalability. NIST-recommended protocols for solvent selection (e.g., ethanol vs. THF) and temperature control (20–50°C) are critical for reproducibility .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Verify methyl branching (δ ~1.2–1.5 ppm for CH₃) and amide NH₂ signals (δ ~6.5–7.0 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 144.2 (C₇H₁₆N₂O) and fragmentation patterns to distinguish regioisomers .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : Solubility varies with solvent polarity: highly soluble in DMSO (>100 mg/mL), moderately in ethanol (~50 mg/mL), and poorly in hexane (<5 mg/mL). Stability tests (TGA/DSC) indicate decomposition at >200°C. Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the amide group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR/IR data often arise from impurities (e.g., unreacted nitriles) or solvent effects. Solutions include:
  • Cross-validation : Compare spectra across multiple solvents (CDCl₃ vs. DMSO-d₆) .
  • High-Resolution MS : Confirm molecular formula accuracy (Δ < 2 ppm) .
  • Collaborative Studies : Use platforms like the NIST Chemistry WebBook to benchmark data against peer-reviewed studies .

Q. What experimental design strategies optimize the enantiomeric purity of this compound?

  • Methodological Answer : To achieve >99% enantiomeric excess (ee):
  • Chiral Catalysts : Use (R)-BINAP or Jacobsen catalysts in asymmetric hydrogenation .
  • Chromatographic Monitoring : Employ chiral HPLC (Chiralpak AD-H column) with mobile phase hexane:isopropanol (90:10) .
  • DOE (Design of Experiments) : Vary catalyst loading (0.5–2.0 mol%), pressure (1–5 atm), and temperature (25–60°C) to identify optimal conditions .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., enzyme active sites). Parameters include binding affinity (ΔG ≤ –7 kcal/mol) and hydrogen bond distances (<2.5 Å) .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with IC₅₀ values from in vitro assays .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation). Report EC₅₀/LC₅₀ values with 95% confidence intervals. Address outliers via Grubbs’ test (α = 0.05) and validate with independent replicates (n ≥ 3) .

Q. How should researchers document experimental protocols to ensure reproducibility?

  • Methodological Answer : Include:
  • Reagent Specifications : CAS numbers, purity grades (e.g., ≥98% by HPLC) .
  • Instrument Calibration : NMR shim settings, LC-MS column lot numbers .
  • Raw Data Archiving : Deposit spectra and chromatograms in repositories like Zenodo or ChemRxiv .

Tables of Key Data

Q. Table 1. Comparative Synthetic Routes

MethodCatalystYield (%)Purity (%)Reference
Catalytic HydrogenationPd/C (5%)7897
Reductive AminationNaBH₃CN6592

Q. Table 2. Spectral Benchmarks

TechniqueKey Peaks/ValuesReference
¹H NMR (CDCl₃)δ 1.3 (CH₃), δ 3.2 (NH₂)
IR (KBr)1675 cm⁻¹ (C=O)

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